![molecular formula C11H10F3N3O4 B2616390 螺[1H-吡啶[4,3-d][1,3]恶嗪-4,3'-氮杂环丁烷]-2-酮;2,2,2-三氟乙酸 CAS No. 2551118-24-0](/img/structure/B2616390.png)

螺[1H-吡啶[4,3-d][1,3]恶嗪-4,3'-氮杂环丁烷]-2-酮;2,2,2-三氟乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

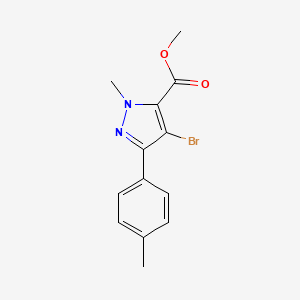

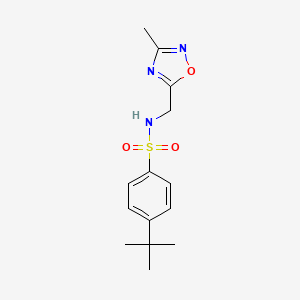

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Molecular Structure Analysis

The structures of the newly synthesized compounds are proved using spectroscopic methods such as IR, MS, 1H-NMR and 13C-NMR and elemental analyses .Chemical Reactions Analysis

This reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .科学研究应用

合成和化学转化

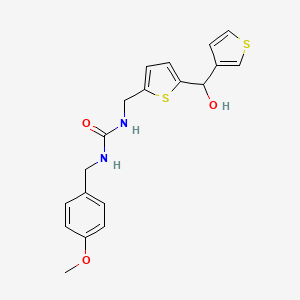

螺化合物螺[1H-吡啶[4,3-d][1,3]恶嗪-4,3'-氮杂环丁烷]-2-酮;2,2,2-三氟乙酸及其相关衍生物因其合成方法和化学转化而被广泛研究。例如,通过 1,3-恶嗪衍生物的环转化合成 C-核苷,突出了螺化合物的多功能性,可生成受保护的嘧啶和 1,2,4-三唑 C-核苷,证明了它们在核苷类似物生产中的效用 (Katagiri 等,1985)。此外,螺[1H-吡啶[2,3-d][1,3]恶嗪-4,4'-哌啶]-2-酮的千克级合成新工艺的开发,它是许多生物活性化合物中的关键结构单元,突出了螺化合物在工业规模化学合成中的重要性 (Mowrey 等,2018)。

生物活性及潜在治疗应用

螺化合物表现出一系列生物活性,使其成为治疗应用的潜在候选者。例如,螺[吡咯烷-3, 3'-羟吲哚]衍生物已显示出对 MCF-7 乳腺癌细胞增殖的出色抑制活性,表明它们具有作为抗癌剂的潜力 (Hati 等,2016)。此外,具有高对映纯度和结构多样性的螺[吡咯烷-3,3'-羟吲哚]的有机催化合成表明螺化合物在药物开发中具有显着的潜力,为新型药物化学应用提供了途径 (Chen 等,2009)。

抗菌和抗真菌活性

螺化合物已被评估其抗菌和抗真菌活性,为开发新型抗菌剂提供了有希望的途径。一类新型螺吡咯烷的合成、抗菌和抗真菌活性证明了它们对各种人类致病菌和皮肤癣菌的功效,突出了螺化合物在治疗传染病中的治疗潜力 (Raj 等,2003)。

作用机制

While the specific mechanism of action for Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3’-azetidine]-2-one;2,2,2-trifluoroacetic acid is not mentioned in the search results, it’s worth noting that pyrido[2,3-d]pyrimidines comprise one of the most important classes of fused heterocyclic systems due to a wide range of biological activity . For instance, 2,4-diamino-6-(benzylamino)pyrido[2,3-d]pyrimidine is used as a potential inhibitor of Pneumocystis carinii (pc), Toxoplasma gondii (tg), rat liver (rl), and human (h) recombinant dihydrofolate reductases (DHFRs) .

未来方向

While the specific future directions for Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3’-azetidine]-2-one;2,2,2-trifluoroacetic acid are not mentioned in the search results, it’s worth noting that the construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis .

属性

IUPAC Name |

spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2.C2HF3O2/c13-8-12-7-1-2-10-3-6(7)9(14-8)4-11-5-9;3-2(4,5)1(6)7/h1-3,11H,4-5H2,(H,12,13);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRSQGCJNBUWDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN1)C3=C(C=CN=C3)NC(=O)O2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chlorophenyl [6-(methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B2616309.png)

![(E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2616319.png)

![5-[(4-fluorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2616320.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2616325.png)